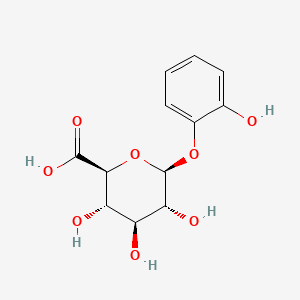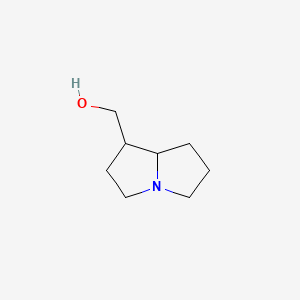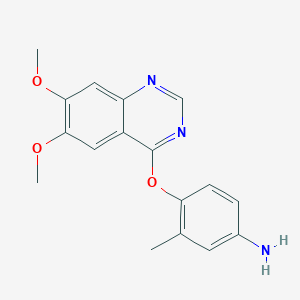
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline
Overview
Description
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological processes.
Scientific Research Applications
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has been used extensively in scientific research to study the role of glutamate receptors in various physiological processes. It has been shown to be a potent antagonist of the AMPA, kainate, and NMDA glutamate receptors, which are involved in synaptic transmission, learning, and memory. 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has also been used to study the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory neurotransmission mediated by the glutamate receptors, which can have various physiological effects depending on the specific receptor subtypes involved.
Biochemical and Physiological Effects:
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has been shown to have various biochemical and physiological effects depending on the specific receptor subtypes involved. It has been shown to decrease synaptic transmission, reduce neuronal excitability, and decrease the release of neurotransmitters such as dopamine and serotonin. 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has also been shown to have analgesic effects by reducing the transmission of pain signals in the spinal cord.
Advantages and Limitations for Lab Experiments
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has several advantages for lab experiments, such as its potency and selectivity for the ionotropic glutamate receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline also has some limitations, such as its short half-life and poor solubility, which can make it difficult to administer and study in vivo.
Future Directions
There are several future directions for research on 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline and its role in glutamate receptor signaling. One direction could be to study the effects of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline on different subtypes of glutamate receptors and their downstream signaling pathways. Another direction could be to investigate the potential therapeutic applications of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline in neurodegenerative diseases and pain management. Furthermore, the development of new analogs of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline with improved pharmacological properties could also be an area of future research.
Conclusion:
In conclusion, 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research to study the role of glutamate receptors in various physiological processes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline and its analogs could lead to new insights into the role of glutamate receptors in health and disease.
properties
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-6-11(18)4-5-14(10)23-17-12-7-15(21-2)16(22-3)8-13(12)19-9-20-17/h4-9H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPQTHCJBCHKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



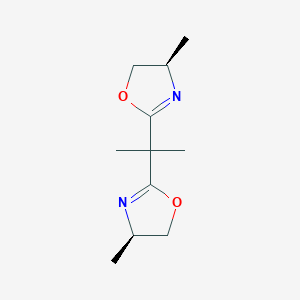

![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)

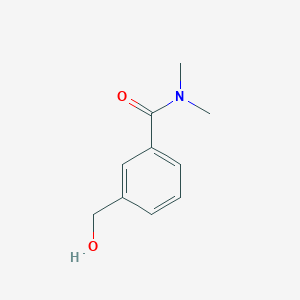
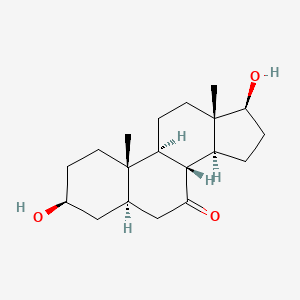
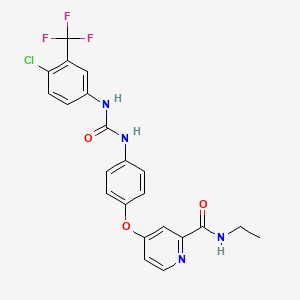
![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)
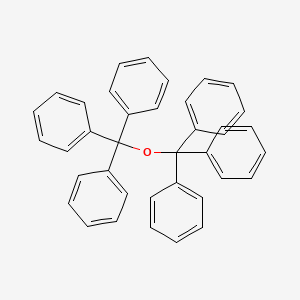


![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
